Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate
CAS No.:
Cat. No.: VC13252100
Molecular Formula: C21H19ClN2O3
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19ClN2O3 |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | ethyl 4-(3-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C21H19ClN2O3/c1-4-27-21(26)17-11-23-19-12(2)18(22)9-8-16(19)20(17)24-15-7-5-6-14(10-15)13(3)25/h5-11H,4H2,1-3H3,(H,23,24) |
| Standard InChI Key | IEKZKEKJYJWZIN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)C)Cl)C |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)C)Cl)C |
Introduction
Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes an ethyl ester group, a quinoline core, and an amino group linked to a 3-acetylphenyl moiety. The presence of these functional groups suggests potential applications in pharmaceuticals or as an intermediate in organic synthesis.
Synthesis and Preparation
The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorine and methyl groups, and attachment of the ethyl ester and 3-acetylphenylamino moieties. Specific synthesis protocols may vary depending on the starting materials and desired yield.
Potential Applications
Compounds within the quinoline family are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The specific applications of Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate would depend on its biological activity profile, which may be influenced by the presence of the 3-acetylphenylamino group.
Future Directions:
-
Further synthesis and biological evaluation studies are needed to determine the compound's potential applications.
-
Investigation into its pharmacokinetic and pharmacodynamic properties could provide insights into its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume